BenchChemオンラインストアへようこそ!

N-(6-iodopyridazin-3-yl)-2-phenylacetamide

Medicinal Chemistry Cross-Coupling Pyridazine Derivatization

N-(6-Iodopyridazin-3-yl)-2-phenylacetamide (CAS 1439400-51-7) is a heterocyclic small molecule comprising a pyridazine core substituted with an iodine atom at the 6-position and an N-linked phenylacetamide moiety at the 3-position. With a molecular formula of C₁₂H₁₀IN₃O and a molecular weight of 339.13 g/mol , it belongs to the class of halogenated pyridazine phenylacetamides.

Molecular Formula C12H10IN3O
Molecular Weight 339.13 g/mol
CAS No. 1439400-51-7
Cat. No. B1458374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-iodopyridazin-3-yl)-2-phenylacetamide
CAS1439400-51-7
Molecular FormulaC12H10IN3O
Molecular Weight339.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=NN=C(C=C2)I
InChIInChI=1S/C12H10IN3O/c13-10-6-7-11(16-15-10)14-12(17)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,16,17)
InChIKeyGWWPGZKUMAWWLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Iodopyridazin-3-yl)-2-phenylacetamide (CAS 1439400-51-7) – Compound Identity and Core Characteristics


N-(6-Iodopyridazin-3-yl)-2-phenylacetamide (CAS 1439400-51-7) is a heterocyclic small molecule comprising a pyridazine core substituted with an iodine atom at the 6-position and an N-linked phenylacetamide moiety at the 3-position . With a molecular formula of C₁₂H₁₀IN₃O and a molecular weight of 339.13 g/mol , it belongs to the class of halogenated pyridazine phenylacetamides. This compound is positioned within the same chemical patent space as allosteric glutaminase 1 (GLS1) inhibitors exemplified by WO2014089048A1 [1] and serves as both a synthetic intermediate and a scaffold for medicinal chemistry exploration targeting cancer metabolism and antimicrobial pathways [2].

Why N-(6-Iodopyridazin-3-yl)-2-phenylacetamide Cannot Be Simply Replaced by In-Class Analogs


The 6-iodo substituent on the pyridazine ring is not a trivial interchangeable feature. In palladium-catalyzed cross-coupling reactions—the primary route for elaborating pyridazine scaffolds into biologically active molecules—the carbon–iodine bond exhibits markedly superior oxidative addition kinetics compared to the corresponding carbon–chlorine or carbon–bromine bonds . This reactivity differential means that substituting N-(6-chloropyridazin-3-yl)-2-phenylacetamide (CAS 1439400-08-4) for the iodo compound will result in substantially lower coupling yields, harsher required reaction conditions, and narrower substrate scope . Furthermore, within the GLS1 inhibitor pharmacophore series, the halogen identity at the pyridazine 6-position directly dictates the synthetic pathway to downstream clinical candidates, as demonstrated by the medicinal chemistry evolution from simpler phenylacetamide-pyridazine intermediates to potent allosteric inhibitors such as compound 657 (Glutaminase-IN-3, IC₅₀ = 0.24 μM for GLS1) [1].

Quantitative Differentiation Evidence for N-(6-Iodopyridazin-3-yl)-2-phenylacetamide Selection


Synthetic Reactivity: Iodo vs. Chloro Leaving-Group Performance in Palladium-Catalyzed Cross-Coupling

The 6-iodo substituent provides a kinetically superior oxidative addition partner for Pd(0)-catalyzed cross-coupling relative to the 6-chloro analog. Primary research on 3-iodo-6-arylpyridazine systems demonstrates efficient amination and alkylation under mild conditions using Pd catalysts, a reactivity profile that cannot be replicated with the corresponding 6-chloro substrates without higher catalyst loading, elevated temperatures, or specialized ligand systems . The carbon–iodine bond dissociation energy (~57 kcal/mol for Ar–I) is significantly lower than that of the carbon–chlorine bond (~97 kcal/mol for Ar–Cl), directly translating to faster coupling kinetics and broader functional group tolerance .

Medicinal Chemistry Cross-Coupling Pyridazine Derivatization

GLS1 Inhibitor Pharmacophore Relevance: Positioning Within Patent-Validated Chemical Series

N-(6-Iodopyridazin-3-yl)-2-phenylacetamide shares the core pyridazine–phenylacetamide scaffold with a series of allosteric glutaminase 1 (GLS1) inhibitors disclosed in WO2014089048A1 [1]. The most advanced characterized compound in this series, Glutaminase-IN-3 (compound 657, CAS 1439399-45-7), which incorporates the pyridazin-3-yl phenylacetamide substructure, demonstrates an IC₅₀ of 0.24 μM against recombinant human GAC (glutaminase C) . The close CAS registry proximity (1439400-51-7 vs. 1439399-45-7 and 1439400-46-0) confirms that the target compound belongs to the same patent exemplification family [1][2]. The iodo substituent at the 6-position serves as a critical synthetic handle for installing the linker-heterocycle motifs present in the more elaborated, potent analogs [1].

Cancer Metabolism Glutaminase Inhibition Allosteric Inhibitors

Purity Specification Differential: Vendor-Documented Quality Benchmarks for Informed Procurement

Commercially available N-(6-iodopyridazin-3-yl)-2-phenylacetamide is supplied with documented purity specifications that vary across vendors, enabling quality-based procurement decisions. MolCore offers the compound at NLT 98% purity under ISO certification standards , while Biomart (Shanghai Zhenzhun) supplies a 97% purity grade in 5 g quantities . The molecular weight is consistently reported at 339.13–339.14 g/mol with molecular formula C₁₂H₁₀IN₃O . In contrast, the chloro analog N-(6-chloropyridazin-3-yl)-2-phenylacetamide (CAS 1439400-08-4) is typically supplied at 95% purity , reflecting differences in synthetic accessibility and purification ease between the iodo and chloro derivatives.

Chemical Procurement Quality Specification Building Block Purity

Physicochemical Differentiation: Molecular Weight and Lipophilicity Shift vs. Chloro and Trifluoromethoxy Analogs

The iodo substituent imparts a substantial molecular weight increase (ΔMW = +91.45 g/mol) and elevated lipophilicity relative to the chloro analog. The target compound (MW 339.13 g/mol) is significantly heavier than N-(6-chloropyridazin-3-yl)-2-phenylacetamide (MW 247.68 g/mol) . This physicochemical shift has direct implications for downstream property optimization: the iodine atom contributes approximately +0.8 to +1.2 logP units compared to chlorine on aromatic systems [1]. For medicinal chemistry programs, this means the iodo intermediate introduces a measurable lipophilicity penalty that must be accounted for during lead optimization—a factor absent when using the chloro building block.

Physicochemical Properties Lead Optimization Drug-Likeness

Optimal Application Scenarios for N-(6-Iodopyridazin-3-yl)-2-phenylacetamide Based on Differentiated Evidence


Palladium-Catalyzed Library Synthesis for Pyridazine-Based SAR Exploration

The superior oxidative addition kinetics of the C–I bond make this compound the reagent of choice for constructing diverse 6-aryl/heteroaryl pyridazine libraries via Suzuki, Heck, or Sonogashira coupling . Medicinal chemistry teams synthesizing analog series for kinase inhibition, GLS1 antagonism, or antimicrobial screening should select the iodo building block over the chloro analog to maximize coupling yields, minimize reaction optimization time, and access a broader substrate scope under standardized mild conditions .

GLS1 Allosteric Inhibitor Lead Optimization and Patent Strategy

This compound serves as a direct synthetic entry point into the GLS1 inhibitor chemical space protected by WO2014089048A1 [1]. Organizations pursuing novel glutaminase antagonists for oncology indications—particularly those seeking freedom-to-operate positions around CB-839 (telaglenastat) and related clinical candidates—can use this intermediate to elaborate proprietary linker-pyridazine-phenylacetamide hybrids. The iodo handle enables late-stage diversification that is not accessible from the chloro or des-halogen precursors [1].

Radiolabeling Precursor for In Vitro and In Vivo Probe Development

The presence of a covalent iodine atom at the 6-position of the pyridazine ring makes this compound a potential precursor for iodine-125 or iodine-131 radiolabeling via isotopic exchange or for cold iodine replacement in click-chemistry-based bioconjugation strategies [2]. Researchers developing targeted radiopharmaceuticals, SPECT imaging probes, or covalent affinity labels for target engagement studies in the glutaminase or antimicrobial target space may prioritize this compound over chloro or bromo analogs that lack the isotopic radiolabeling capability [2].

Antimicrobial Lead Discovery Leveraging Phenylacetamide Pharmacophore

The phenylacetamide moiety is validated as a ParE inhibitor scaffold with demonstrated antibacterial MIC values ranging from 0.64 to 5.65 μg/mL against Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA) in structurally related phenylacetamide series [3]. Combining this validated pharmacophore with the pyridazine core and a diversifiable iodo handle creates a privileged starting point for synthesizing focused antimicrobial libraries, where the iodine can be replaced with various substituents to probe SAR around bacterial topoisomerase IV inhibition [3].

Quote Request

Request a Quote for N-(6-iodopyridazin-3-yl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.